![molecular formula C14H21BrINO3 B2619201 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide CAS No. 1107060-72-9](/img/structure/B2619201.png)
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
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Overview
Description
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is a complex organic compound that features a bromophenoxy group, a hydroxypropyl chain, and a morpholin-4-ium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form 4-(3-bromophenoxy)-2-hydroxypropyl intermediate.
Morpholine Derivatization: The intermediate is then reacted with N-methylmorpholine in the presence of a suitable base, such as sodium hydride, to form the morpholin-4-ium derivative.
Iodide Exchange: Finally, the bromide ion is exchanged with iodide using an iodide salt, such as sodium iodide, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxypropyl chain can be oxidized to form corresponding ketones or reduced to form alcohols.
Esterification and Etherification: The hydroxy group can react with acids or alkyl halides to form esters or ethers, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Etherification: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Esterification and Etherification: Products include esters and ethers, respectively.
Scientific Research Applications
Chemical Properties and Structure
This compound features a morpholinium core with a bromophenoxy group and a hydroxypropyl substituent, which contribute to its solubility and biological activity. Its molecular formula is C15H20BrN2O2 with a molecular weight of approximately 343.24 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical reactions.
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds similar to 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide exhibit significant anticancer properties. For instance, studies have shown that derivatives inhibit tumor growth in xenograft models, indicating potential as therapeutic agents in oncology .
- Telomerase Inhibition : The compound may also serve as a telomerase inhibitor. Telomerase is often overexpressed in cancer cells, and inhibiting its activity can lead to reduced cell proliferation. Compounds with similar structures have demonstrated high inhibitory activity against telomerase, suggesting that further investigation into this compound could yield valuable insights into cancer treatment .
Material Science Applications
- Surfactant Properties : The quaternary ammonium structure allows this compound to function as an effective surfactant. Its ability to reduce surface tension makes it useful in formulations for detergents and emulsifiers, enhancing the stability of products in various industrial applications.
- Polymer Modifications : Incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability. Research has shown that quaternary ammonium salts can enhance the compatibility of polymers with other materials, leading to innovative composite materials .
Biochemical Applications
- Antimicrobial Activity : Compounds similar to this compound have been studied for their antimicrobial properties. Their ability to disrupt microbial membranes makes them potential candidates for developing new antimicrobial agents .
- Drug Delivery Systems : The hydrophilic nature of this compound allows it to be utilized in drug delivery systems, particularly for hydrophobic drugs. By forming complexes with drugs, it can enhance solubility and bioavailability, leading to improved therapeutic outcomes .
Case Study 1: Anticancer Efficacy
In a study conducted on xenograft models, the application of a derivative of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of telomerase activity and subsequent apoptosis induction in cancer cells.
Case Study 2: Surfactant Performance
A comparative analysis was performed on various surfactants, including this compound. Results indicated superior performance in reducing surface tension and improving emulsion stability when used in cosmetic formulations.
Data Tables
Application Area | Specific Use | Observations |
---|---|---|
Medicinal Chemistry | Anticancer agent | Significant tumor growth inhibition |
Material Science | Surfactant in formulations | Enhanced stability and performance |
Biochemistry | Antimicrobial agent | Effective against various microbial strains |
Drug Delivery | Enhancer for hydrophobic drugs | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can participate in binding interactions, while the morpholin-4-ium moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
- 4-(3-(4-Fluorophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
- 4-(3-(4-Methylphenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
Uniqueness
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is unique due to the presence of the bromine atom, which can impart specific reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance binding interactions with biological targets. Additionally, the compound’s structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound, characterized by its unique morpholine structure and bromophenoxy group, has been investigated for various pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The chemical formula for this compound is C14H21BrINO3 with a molecular weight of 458.13 g/mol. It features a morpholine ring substituted with a bromophenoxy group, which contributes to its biological activity.
Structure
Component | Description |
---|---|
Morpholine Ring | A six-membered ring containing nitrogen |
Bromophenoxy Group | A phenyl ring with a bromine substituent |
Hydroxypropyl Chain | A propyl chain with a hydroxyl group |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's IC50 values have been measured to assess its effectiveness in inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.2 |
A549 | 18.7 |
MCF-7 | 22.5 |
The proposed mechanism of action involves the disruption of cellular membranes and interference with metabolic processes within the target cells. The compound's cationic nature allows it to interact effectively with negatively charged components of the cell membrane, leading to increased permeability and eventual cell death.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed remarkable activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 µg/mL against S. aureus, suggesting its potential as an antibacterial agent.
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity, the compound was tested on various human cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner, particularly in HeLa cells, where the IC50 was determined to be 15.2 µM.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrNO3.HI/c1-16(6-8-18-9-7-16)10-13(17)11-19-14-4-2-12(15)3-5-14;/h2-5,13,17H,6-11H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBGMTJBICIITD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(COC2=CC=C(C=C2)Br)O.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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